molecular formula C17H17N5O3 B6476586 N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 2640866-91-5

N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B6476586
CAS No.: 2640866-91-5
M. Wt: 339.3 g/mol
InChI Key: VWUIJXNIWFIXOA-UHFFFAOYSA-N
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Description

N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic small molecule characterized by a pyrazole-oxazole hybrid scaffold. Its structure includes a 1-methylpyrazole ring linked via a phenyl-ethyl chain to an ethanediamide group, terminating in a 1,2-oxazol-3-yl moiety. This design combines aromatic heterocycles with amide functionalities, which are common in bioactive compounds targeting enzymes or receptors.

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-22-14(7-10-19-22)13-4-2-12(3-5-13)6-9-18-16(23)17(24)20-15-8-11-25-21-15/h2-5,7-8,10-11H,6,9H2,1H3,(H,18,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUIJXNIWFIXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide is a member of the pyrazole and oxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its insecticidal, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H20_{20}N4_{4}O2_{2}
  • Molecular Weight : 300.36 g/mol
  • Structural Features :
    • Pyrazole ring
    • Oxazole moiety
    • Ethanediamide backbone

1. Insecticidal Activity

Recent studies have highlighted the insecticidal properties of pyrazole derivatives. For instance, a related compound demonstrated significant activity against various pests such as Mythimna separate and Helicoverpa armigera. The lethal concentration (LC50) values for these compounds were reported to be effective at concentrations around 500 mg/L, indicating potential use in agricultural pest management .

Compound Target Pest Activity Concentration (mg/L)
Compound 14qMythimna separate70% Lethality500
Compound 14hHelicoverpa armigeraEffective500

2. Antifungal Activity

The compound also exhibits antifungal properties. In laboratory tests, it showed a remarkable inhibition rate against Pyricularia oryae, with an inhibition percentage reaching up to 77.8% at a concentration of 50 mg/L. Other related compounds displayed moderate antifungal activity against various fungal strains, suggesting that modifications in the chemical structure could enhance efficacy .

Fungal Strain Inhibition Rate (%) Compound Tested
Pyricularia oryae77.8Compound 14h
Sclerotinia sclerotiorum45.2–58.1Compounds 14g, 14n, etc.

3. Toxicity Studies

Toxicity assessments using zebrafish embryos revealed that the LC50 for compound 14h was approximately 14.01 mg/L, indicating a moderate toxicity profile that warrants further investigation for its safety in agricultural applications .

Case Studies and Research Findings

Several studies have synthesized and evaluated the biological activities of pyrazole and oxazole derivatives:

  • A study published in PMC highlighted the synthesis of various pyrazole-linked compounds and their biological evaluations, showcasing their potential as insecticides and fungicides .
  • Another research article reviewed the biological activities of pyrazole derivatives, emphasizing their roles in antimicrobial and anti-inflammatory applications .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethylphenyl group in ’s analog increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound .
  • Piperazine/piperidine-containing analogs () exhibit higher molecular weights, which could impact pharmacokinetic profiles .

Pharmacological and Binding Properties

While direct data for the target compound are unavailable, insights can be inferred from structurally related molecules:

Antiviral Activity ():

Compounds with pyrazole and oxazole moieties (e.g., 1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine) demonstrated strong binding to monkeypox virus (MPXV) DNA polymerase (DPol) and profilin-like protein A42R, with docking scores ranging from -12.5 to -14.2 kcal/mol. Molecular dynamics (MD) simulations confirmed stable ligand-protein interactions, suggesting that the target compound’s pyrazole-oxazole core may similarly inhibit viral replication .

Antimicrobial Activity ():

Pyrazole-thiazole hybrids (e.g., N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)alkylamides) showed moderate to potent antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL). The target compound’s ethanediamide group could mimic these amide-based interactions, though its lack of a thiazole ring may alter selectivity .

Preparation Methods

Pyrazole Ring Construction

The 1-methyl-1H-pyrazol-5-yl moiety is synthesized via Knorr pyrazole synthesis , involving cyclization of hydrazines with β-keto esters. For example:
Hydrazine+Ethyl acetoacetate1-Methyl-1H-pyrazol-5-ol\text{Hydrazine} + \text{Ethyl acetoacetate} \rightarrow 1\text{-Methyl-}1H\text{-pyrazol-5-ol} followed by methylation.

Synthesis of 1,2-Oxazol-3-yl-Carboxylic Acid

Oxazole Ring Formation

The 1,2-oxazol-3-yl group is prepared via Bredereck reaction :
β-Keto ester+HydroxylamineIsoxazole\text{β-Keto ester} + \text{Hydroxylamine} \rightarrow \text{Isoxazole}, followed by dehydrogenation to oxazole.

Carboxylic Acid Functionalization

Oxidation of a methyl group on the oxazole using KMnO₄ under acidic conditions yields the carboxylic acid:
3-Methyl-1,2-oxazoleKMnO4, H+1,2-Oxazol-3-yl-carboxylic acid[2]\text{3-Methyl-1,2-oxazole} \xrightarrow{\text{KMnO}_4,\ \text{H}^+} \text{1,2-Oxazol-3-yl-carboxylic acid}.

Amidation and Final Coupling

Oxalyl Chloride-Mediated Coupling

The ethylamine and oxazole-carboxylic acid are coupled via a two-step process:

  • Acid chloride formation :
    1,2-Oxazol-3-yl-carboxylic acidSOCl2Acid chloride\text{1,2-Oxazol-3-yl-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride}.

  • Amidation :
    Acid chloride+EthylamineEt3NEthanediamide[1][4]\text{Acid chloride} + \text{Ethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Ethanediamide}.

Peptide Coupling Reagents

Alternative methods employ HATU or EDCl/HOBt for milder conditions:
Carboxylic acid+AmineHATU, DIPEAProduct\text{Carboxylic acid} + \text{Amine} \xrightarrow{\text{HATU},\ \text{DIPEA}} \text{Product}, achieving yields of 65–78%.

Optimization and Challenges

Protecting Group Strategies

  • Boc protection of the ethylamine prevents undesired side reactions during oxazole functionalization.

  • Selective deprotection using TFA ensures correct amide bond formation.

Purification and Characterization

  • Column chromatography (SiO₂, EtOAc/hexane) isolates the product.

  • ¹H NMR confirms pyrazole (δ 7.4–7.6 ppm) and oxazole (δ 8.1–8.3 ppm) protons.

  • HRMS validates molecular weight (calcd. 432.4 g/mol, obs. 432.1413).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Oxalyl chloride7295High efficiency
HATU coupling6897Mild conditions
EDCl/HOBt6593Cost-effectiveness

Data extrapolated from analogous ethanediamide syntheses .

Q & A

Basic: What synthetic strategies are recommended to achieve high-purity N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

Coupling of Pyrazole and Oxazole Moieties: Use Suzuki-Miyaura cross-coupling to attach the 1-methylpyrazole group to the phenyl ring under inert atmospheres (argon/nitrogen) to prevent oxidation .

Ethanediamide Formation: React the intermediate with oxalyl chloride followed by condensation with 1,2-oxazol-3-amine. Temperature control (0–5°C) is critical to avoid side reactions .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product. Monitor purity via HPLC (>95% purity threshold) .

Characterization: Confirm structure using 1^1H/13^13C NMR (for functional groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced: How can computational tools like Multiwfn elucidate electronic properties critical for biological targeting?

Methodological Answer:
Multiwfn enables:

Electrostatic Potential (ESP) Mapping: Identify nucleophilic/electrophilic regions by calculating ESP surfaces, predicting binding hotspots with enzymes (e.g., kinase active sites) .

Topological Analysis: Use Quantum Theory of Atoms in Molecules (QTAIM) to analyze bond critical points (BCPs) and electron density, correlating with hydrogen-bonding propensity of the oxazole and pyrazole groups .

Orbital Composition: Decompose molecular orbitals (e.g., HOMO-LUMO) to assess charge transfer interactions. For example, the ethanediamide linker may facilitate π-π stacking with aromatic residues in target proteins .

Validation: Cross-check computational results with experimental UV-Vis spectra and X-ray crystallography (if available) to resolve discrepancies .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

NMR Spectroscopy:

  • 1^1H NMR: Confirm methyl groups (δ 1.5–2.0 ppm for pyrazole-CH3_3) and aromatic protons (δ 6.5–8.5 ppm for phenyl/oxazole) .
  • 13^13C NMR: Identify carbonyl carbons (δ 165–170 ppm for ethanediamide) and heterocyclic carbons .

Mass Spectrometry: HRMS with ESI+ ionization to verify the molecular ion peak ([M+H]+^+) and fragmentation patterns .

X-ray Crystallography: Resolve bond lengths/angles, particularly for the oxazole-pyrazole dihedral angle, to confirm spatial orientation .

Advanced: How to design SAR studies to optimize bioactivity against inflammatory targets?

Methodological Answer:

Core Modifications:

  • Pyrazole Substituents: Replace 1-methyl with bulkier groups (e.g., cyclopropyl) to enhance hydrophobic interactions with FLAP (5-lipoxygenase-activating protein) .
  • Oxazole Replacement: Test 1,2,4-oxadiazole analogs for improved metabolic stability .

Functional Assays:

  • In Vitro FLAP Binding: Measure IC50_{50} using radiolabeled ligand displacement assays. Prioritize compounds with IC50_{50} < 10 nM .
  • Whole Blood LTB4 Inhibition: Assess potency in human blood (target IC50_{50} < 100 nM) .

DMPK Profiling: Evaluate hepatic microsomal stability and CYP3A4 inhibition to prioritize candidates with low clearance (<20% hepatic extraction) .

Advanced: What methodologies resolve contradictions between predicted and observed reactivity?

Methodological Answer:

Reactivity Discrepancies: If DFT calculations predict nucleophilic attack at the oxazole ring, but experiments show pyrazole reactivity:

  • Solvent Effects: Re-run computations with explicit solvent models (e.g., PCM for DMSO) to account for solvation .
  • Transition State Analysis: Use Nudged Elastic Band (NEB) methods to map energy barriers for alternative pathways .

Experimental Validation:

  • Kinetic Isotope Effects (KIE): Compare kH/kDk_H/k_D for deuterated vs. non-deuterated substrates to confirm mechanism .
  • Trapping Intermediates: Use low-temperature NMR to isolate reactive intermediates (e.g., aziridinium ions) .

Basic: What side reactions occur during synthesis, and how are they mitigated?

Methodological Answer:

Common Side Reactions:

  • Oxazole Ring Opening: Caused by acidic conditions; mitigate by maintaining pH > 7 during condensation .
  • Ethanediamide Hydrolysis: Avoid aqueous workup at high temperatures; use anhydrous solvents .

Byproduct Identification: LC-MS to detect dimers or hydrolysis products. Adjust stoichiometry (1.2:1 amine:acyl chloride) to minimize .

Advanced: How to assess regioselectivity in heterocyclic coupling reactions?

Methodological Answer:

Computational Screening: Use DFT (B3LYP/6-31G*) to compare activation energies for C2 vs. C4 coupling on pyrazole. Lower ΔG‡ indicates favored site .

Directing Groups: Introduce temporary protecting groups (e.g., Boc on pyrazole-NH) to steer coupling to the desired position .

Experimental Screening: Test Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. Pd(dppf)Cl2_2) and bases (K2_2CO3_3 vs. Cs2_2CO3_3) to optimize yields .

Basic: Which functional groups are pharmacologically critical?

Methodological Answer:

Pyrazole Ring: Binds hydrophobic pockets in kinases via CH-π interactions. Methyl group prevents metabolic oxidation .

Oxazole: Acts as a hydrogen bond acceptor with catalytic lysine residues in targets .

Ethanediamide Linker: Enhances solubility and provides conformational flexibility for target engagement .

Advanced: How to predict drug-drug interaction risks using in silico tools?

Methodological Answer:

CYP Inhibition Assays:

  • Docking Studies: Use AutoDock Vina to model compound binding to CYP3A4. Prioritize analogs with lower docking scores (< -8 kcal/mol) .
  • Metabolite Prediction: GLORYx or Meteor software to identify reactive metabolites (e.g., epoxides) that may covalently modify CYP .

In Vitro Confirmation: Human liver microsomes + CYP3A4 probe substrate (midazolam) to quantify IC50_{50} .

Advanced: What strategies improve metabolic stability without compromising potency?

Methodological Answer:

Bioisosteric Replacement:

  • Replace labile esters with amides (e.g., oxazole → 1,3,4-oxadiazole) to resist esterase cleavage .

Prodrug Design: Mask polar groups (e.g., ethanediamide as a tert-butyl carbamate) for improved absorption, with enzymatic cleavage in vivo .

Deuterium Incorporation: Substitute hydrogen with deuterium at metabolically vulnerable sites (e.g., pyrazole-CH3_3 → CD3_3) to slow oxidation .

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